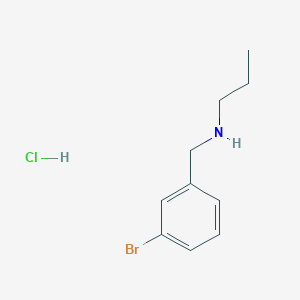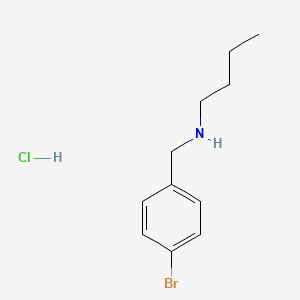amine hydrochloride CAS No. 90389-21-2](/img/structure/B3165822.png)
[(3,4-Dichlorophenyl)methyl](propyl)amine hydrochloride
説明
[(3,4-Dichlorophenyl)methyl](propyl)amine hydrochloride, also known as PCP or Angel Dust, is a dissociative anesthetic drug that was first synthesized in the 1950s. While it was initially used as a veterinary anesthetic, it has since been banned for human use due to its dangerous side effects. Despite this, PCP remains a popular drug of abuse and has been the subject of extensive scientific research.
科学的研究の応用
HPLC Determination in Rat Plasma
(3,4-Dichlorophenyl)methylamine hydrochloride has been studied for its pharmacokinetic properties in rats. A method was established for its determination in rat plasma using high-performance liquid chromatography (HPLC), indicating its relevance in preclinical animal experiments (Bu Xiu, 2004).
Synthesis in Antidepressant Production
This compound is key in the synthesis of sertraline hydrochloride, an effective antidepressant. A novel industrial synthesis approach was developed, which is more advantageous than previous methods, demonstrating the compound's significance in pharmaceutical manufacturing (Krisztina Vukics, T. Fodor, J. Fischer, and Irén Fellegvári, Sándor Lévai, 2002).
Chemical Reactions and Ring Fission Studies
Research into chemical reactions involving (3,4-Dichlorophenyl)methylamine hydrochloride led to insights into ring fission and C–C bond cleavage reactions, demonstrating its utility in advanced organic chemistry studies (C. Jäger, C. Laggner, K. Mereiter, W. Holzer, 2002).
Tritium Labeling for Drug Metabolism Studies
The compound was synthesized in a tritium-labeled form suitable for drug metabolism and disposition studies, highlighting its application in the study of pharmacokinetics (John A. Hill, J. Wisowaty, 1990).
Potential Cytotoxic Agent Synthesis
It was used in the synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which are potential potent cytotoxic agents. This study provides insights into the compound's potential in the development of new cancer treatments (E. Mete, H. Gul, C. Kazaz, 2007).
In Vivo Effects on Neurotransmitter Uptake
The compound, specifically as LR5182, was studied for its in vivo effects on the inhibition of uptake into dopamine and norepinephrine neurons. This research is significant in understanding its potential neurological effects (R. Fuller, K. Perry, H. Snoddy, 1979).
Antibacterial and Antioxidant Activity
The compound was involved in the synthesis of various amines, which were then tested for their antibacterial and antioxidant properties. Some derivatives showed high antibacterial activity, suggesting potential applications in developing new antibiotics (Н. С. Арутюнян, Л. А. Акопян, Н. З. Акопян, Гюльнара Артаваздовна Геворгян, Грачя М. Степанян, Р. В. Пароникян, М. Г. Малакян, Р. Л. Агджоян, С. А. Баджинян, А. А. Шахатуни, 2012).
Antimalarial Activity
3,4-Dichlorophenyl derivatives exhibited antimalarial activity against Plasmodium berghei in mice, indicating its potential in antimalarial drug development (L. M. Werbel, E. Elslager, V. Chu, 1973).
特性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N.ClH/c1-2-5-13-7-8-3-4-9(11)10(12)6-8;/h3-4,6,13H,2,5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPVVPBKNMIEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90389-21-2 | |
| Record name | Benzenemethanamine, 3,4-dichloro-N-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90389-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid](/img/structure/B3165746.png)
![8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine](/img/structure/B3165758.png)
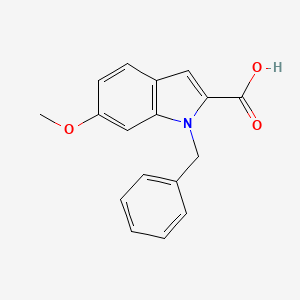
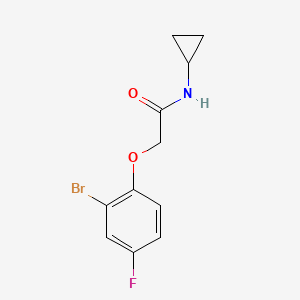

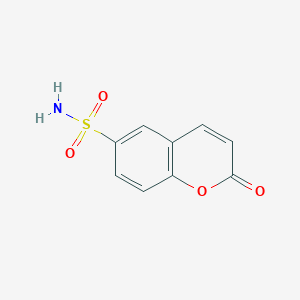

![2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide](/img/structure/B3165796.png)
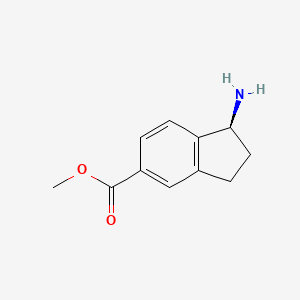

![Butyl[(3-Fluorophenyl)Methyl]Amine Hydrochloride](/img/structure/B3165834.png)
